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Abstract

P110 trifluoroacetate (P110) is a selective peptide inhibitor of the dynamin-related protein 1
(Drp1) and mitochondrial fission 1 protein (Fisl) interaction. Unlike non-selective Drpl
inhibitors (e.g., Mdivi-1), P110 specifically targets pathological mitochondrial fission without
disrupting basal mitochondrial dynamics. This specificity makes P110 an indispensable tool
compound for validating High-Throughput Screening (HTS) and High-Content Screening (HCS)
assays designed to identify novel mitochondrial therapeutics. This guide details the application
of P110 as a positive control and validation standard in both biochemical (TR-FRET) and
phenotypic (HCS) assays.

Introduction & Mechanism of Action

Mitochondrial dynamics, the balance between fusion and fission, is critical for cellular health.
Excessive mitochondrial fragmentation, driven by the recruitment of Drpl to the outer
mitochondrial membrane (OMM) via the adaptor protein Fisl, is a hallmark of
neurodegenerative diseases (Alzheimer's, Parkinson's) and ischemic injury.

The P110 Advantage
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P110 is a heptapeptide conjugated to a TAT carrier sequence (TAT-P110) to facilitate cell
permeability. Its mechanism is distinct:

e Target: It binds to Drpl, sterically hindering its interaction with Fis1.[1][2][3][4][5][6]

e Selectivity: It does not inhibit Drpl interaction with other adaptors (Mff, MiD49/51) required
for physiological fission.[5]

e Outcome: Prevents mitochondrial fragmentation under stress conditions (e.g., oxidative
stress, amyloid-beta exposure) while sparing basal mitochondrial function.[4][7]

Mechanistic Pathway Diagram
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Figure 1: Mechanism of Action. P110 specifically intercepts the pathological Drpl-Fisl axis
induced by cellular stress, sparing physiological fission pathways.[4][6]

HTS Strategy: Using P110 as a Control

In drug discovery, P110 is rarely the library compound being screened; rather, it is the positive
control used to define the "100% Inhibition" or "Rescued Phenotype" baseline.

Recommended Assay Formats
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Assay Type Target Readout P110 Role

Defines IC50 and Z'

Biochemical Drp1-Fisl PPI TR-FRET / AlphaLISA .
factor stability.

_ Validates "elongation”
) ) Confocal Imaging
Phenotypic (HCS) Mito Morphology ] phenotype under
(MitoTracker) .
stress.

Rescues viability in
Functional Cell Viability ATP / Caspase 3/7 stress models (e.g.,
MPP+).

Protocol 1: High-Content Screening (HCS) for
Mitochondrial Morphology

This protocol describes a cell-based assay to screen for compounds that prevent mitochondrial
fragmentation. P110 is used to validate the assay window between "Fragmented” (Stress
control) and "Protected” (P110 treated).

Materials

e Cell Line: SH-SY5Y (neuronal) or HK-2 (renal epithelial).

Stressor: MPP+ (2 mM) or Hydrogen Peroxide (H202).

Control Compound: P110 Trifluoroacetate (dissolved in water or saline).

Dye: MitoTracker™ Deep Red FM (Invitrogen).

Fixative: 4% Paraformaldehyde (PFA).

Imaging System: PerkinEImer Operetta or Molecular Devices ImageXpress.

P110 Preparation & Handling

e Solubility: P110 is soluble in water up to 5 mg/mL.[8]
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e Stock Solution: Prepare a 1 mM stock in sterile water or PBS. Aliquot and store at -80°C.
Avoid freeze-thaw cycles.

e Working Concentration: 1 uM (physiologic) to 10 uM (acute stress).

Step-by-Step Workflow

e Cell Plating:
o Seed SH-SY5Y cells at 5,000 cells/well in 384-well black/clear-bottom plates.
o Incubate for 24 hours at 37°C, 5% CO2.
e Pre-treatment (P110 Control):
o Add P110 (1 uM final) to "Positive Control" wells.
o Add Vehicle (Media) to "Negative Control" and "Stress Only" wells.
o Incubate for 30 minutes.
 Stress Induction:
o Add MPP+ (2 mM final) to all wells except "Negative Control".
o Incubate for 4 to 24 hours (optimization required based on cell line).
e Staining:
o Prepare staining solution: MitoTracker Deep Red (100 nM) + Hoechst 33342 (1 pg/mL).
o Replace media with staining solution. Incubate 30 min at 37°C.
o Fixation (Optional but recommended for HTS):
o Wash 1x with PBS.

o Fix with 4% PFA for 15 min at Room Temp.
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o Wash 2x with PBS.

e Automated Imaging & Analysis:
o Objective: 40x or 60x Water Immersion.
o Channels: DAPI (Nuclei), Cy5 (Mitochondria).
o Feature Extraction:
» Mitochondrial Aspect Ratio: (Major Axis / Minor AXis).
» Form Factor: (Perimeter? / 41t * Area).

» Fragmentation Index: Count of spots < 0.5 um2.[4]

HCS Workflow Diagram
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Figure 2: HCS Workflow. Sequential steps for validating mitochondrial morphology screens
using P110.

Protocol 2: Biochemical TR-FRET Assay (Drpl-Fisl
Interaction)

For screening small molecules that mimic P110's mechanism, a proximity-based assay is
required.

Assay Principle
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the physical
interaction between recombinant GST-Drpl and His-Fis1.

e Donor: Europium-labeled anti-GST antibody.
o Acceptor: d2-labeled anti-His antibody.

 Signal: High FRET signal indicates interaction. P110 reduces this signal.[1][2][4][5][6][8][9]
[10]

Protocol Steps
e Reagents: Recombinant human Drpl (GST-tag) and Fisl (His-tag).

e P110 Standard Curve: Prepare serial dilutions of P110 (0.1 nM to 100 uM) in Assay Buffer
(PBS + 0.1% BSA + 0.05% Tween-20).

o Reaction Assembly (384-well low volume plate):
o 5 uL P110 (or library compound).
o 5 puL GST-Drpl (10 nM final).
o 5 pL His-Fisl (10 nM final).
o Incubate 30 min at Room Temp.
» Detection:
o 5 pL Anti-GST-Eu + Anti-His-d2 mixture.
o Incubate 1-2 hours.
e Read: Measure HTRF ratio (665 nm / 620 nm) on an EnVision or PHERAstar reader.

Data Analysis & Quality Control
Calculating Z-Factor
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To validate P110 as a suitable control for HTS:

e : Mean and SD of P110 treated wells (Protected/Inhibited).

¢ : Mean and SD of Stress-only wells (Fragmented/Active).

e Target: Z' > 0.5 is required for a robust HTS assay.

Normalization

Normalize data to Percent of Control (POC):

e 0% Effect: Stress Only (Vehicle).

e 100% Effect: P110 (1 uM) + Stress.

Troubleshooting & Optimization

Issue

Probable Cause

Solution

P110 Inactivity

Peptide degradation

Use fresh aliquots. Do not
store diluted working solutions
>24h.

High Background (HCS)

Non-specific staining

Optimize MitoTracker
concentration (try 50-100 nM).
Wash thoroughly before

fixation.

Low Z-Factor

High variability in stress

Ensure consistent cell density.
MPP+ toxicity varies by
passage number; titrate

stressor batch.

Precipitation

High concentration stock

Dissolve P110 in water/saline.
If using DMSO, keep final

assay concentration <0.5%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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